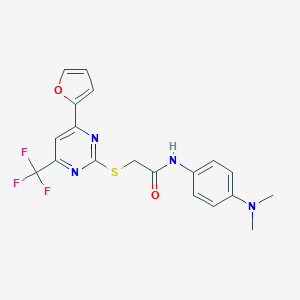![molecular formula C19H17ClN6O2 B284411 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the μ-opioid receptor and has been used to study the physiological and biochemical effects of opioid receptor activation.
作用机制
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. This compound binds to the μ-opioid receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the physiological and biochemical effects of opioid receptor activation.
Biochemical and Physiological Effects:
The physiological and biochemical effects of this compound depend on the specific system being studied. In the nervous system, this compound has been shown to block the analgesic effects of opioids and to reduce the rewarding effects of drugs of abuse. In the immune system, this compound has been shown to modulate the inflammatory response and to play a role in the regulation of immune cell function. In the cardiovascular system, this compound has been shown to affect blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for the specific investigation of the effects of opioid receptor activation. Another advantage is its well-established synthesis method, which allows for the production of high-quality, pure this compound. One limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of new compounds that target the μ-opioid receptor with higher selectivity and potency. Another area of interest is the investigation of the role of the μ-opioid receptor in neurological disorders such as depression and anxiety. Additionally, this compound could be used to investigate the effects of opioid receptor activation in other systems, such as the reproductive system and the respiratory system.
合成方法
The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form an intermediate compound, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
科学研究应用
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been used extensively in scientific research to study the physiological and biochemical effects of opioid receptor activation. It has been used to investigate the role of the μ-opioid receptor in pain, addiction, and other neurological disorders. This compound has also been used in studies of the immune system, cardiovascular system, and gastrointestinal system.
属性
分子式 |
C19H17ClN6O2 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-11-16(18(27)22-14-7-5-13(20)6-8-14)17(26-19(21-11)23-24-25-26)12-3-9-15(28-2)10-4-12/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25) |
InChI 键 |
WVDJVPITFZVGPQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284332.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284336.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)

![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)
![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![Ethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B284345.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)

